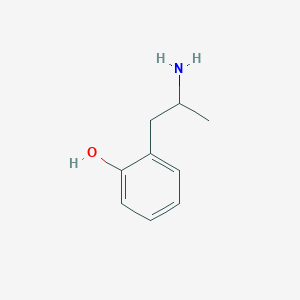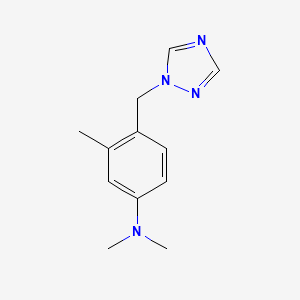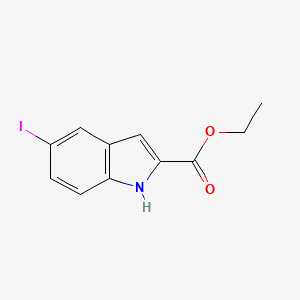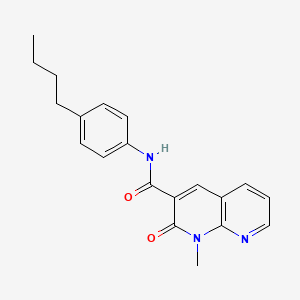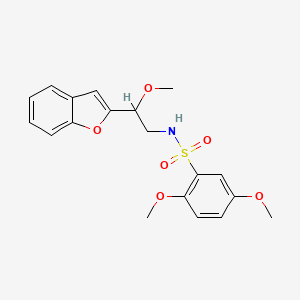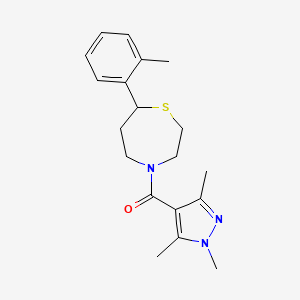
(7-(o-tolyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(o-tolyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Antibacterial and Antitumor Activities
Research has highlighted the synthesis of novel compounds involving thiazolyl pyrazole and benzoxazole frameworks. These compounds, characterized by spectral and analytical data, have been tested for their antibacterial activities. The study underlines the importance of exploring the antibacterial potential of novel chemical entities, which can be crucial for developing new antibiotics in response to growing antibiotic resistance (Landage, Thube, & Karale, 2019).
Anticancer Evaluation
Another significant application is the synthesis of compounds for anticancer evaluation. For instance, derivatives have been prepared and tested against various cancer cell lines, indicating the potential for these compounds to serve as leads in anticancer drug development. This research contributes to the ongoing search for more effective and selective anticancer agents, addressing the critical need for new therapies in cancer treatment (Gouhar & Raafat, 2015).
Crystal Structure Analysis
The crystal structure of synthesized compounds provides insights into their potential interactions with biological targets. By analyzing the crystal structure, researchers can infer the reactivity and stability of compounds, guiding further modifications to enhance biological activity. Such studies are pivotal for the rational design of drugs with improved efficacy and reduced side effects (Cao, Dong, Shen, & Dong, 2010).
Antiviral and Antitumoral Activities
Exploring the antiviral and antitumoral activities of novel compounds is another crucial application. The synthesis of derivatives with specific structural variations has been shown to influence their biological properties, allowing for the tuning of antiviral or antitumoral activity. Such studies are essential for developing new therapeutic agents that can target specific pathways involved in viral infections and tumor growth (Jilloju et al., 2021).
Antitubercular Activity
The development of novel compounds with antitubercular activity is of significant interest due to the global burden of tuberculosis and the emergence of drug-resistant strains. Research into pyrazole derivatives has shown promising results, with some compounds exhibiting pronounced antitubercular activity. This area of research is critical for addressing the challenges posed by tuberculosis and finding more effective treatments (Alegaon, Alagawadi, & Dadwe, 2014).
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-13-7-5-6-8-16(13)17-9-10-22(11-12-24-17)19(23)18-14(2)20-21(4)15(18)3/h5-8,17H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQFGKXKADHRQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N(N=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)
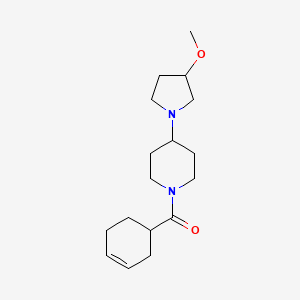
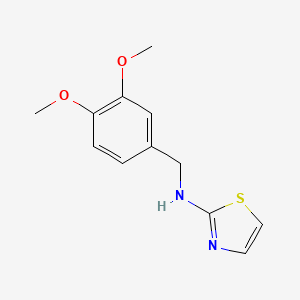
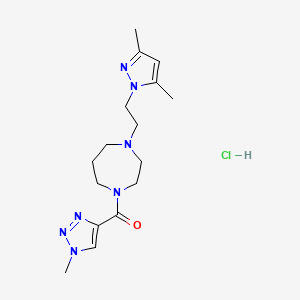
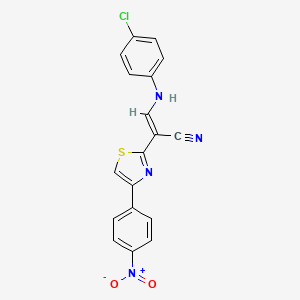
![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/no-structure.png)
